molecular formula C9H8N2O B13001786 5-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

5-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Cat. No.: B13001786
M. Wt: 160.17 g/mol
InChI Key: ZDZNNMSRRQFQDV-UHFFFAOYSA-N
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Description

5-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde: is a heterocyclic compound with the molecular formula C9H8N2O. It is a derivative of pyridine and pyrrole, featuring a methyl group at the 5-position and an aldehyde group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1H-pyrrolo[2,3-b]pyridine with an oxidizing agent to introduce the aldehyde group at the 4-position .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with specific electronic properties .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of inhibitors for specific enzymes and receptors, making it a candidate for anticancer and antimicrobial agents .

Industry: The compound’s unique structure makes it valuable in the development of organic semiconductors and other advanced materials used in electronics and optoelectronics .

Mechanism of Action

The mechanism of action of 5-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde in biological systems involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By binding to these receptors, the compound can disrupt signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 5-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is unique due to the presence of the methyl group at the 5-position and the aldehyde group at the 4-position. These functional groups confer distinct chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

5-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

InChI

InChI=1S/C9H8N2O/c1-6-4-11-9-7(2-3-10-9)8(6)5-12/h2-5H,1H3,(H,10,11)

InChI Key

ZDZNNMSRRQFQDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=C1C=O)C=CN2

Origin of Product

United States

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